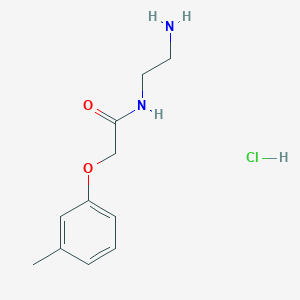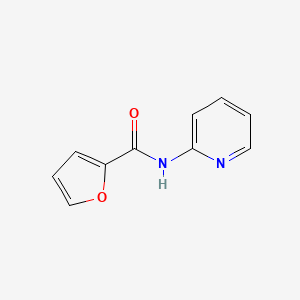![molecular formula C8H7BrO B14907156 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobicyclo[420]octa-1,3,5-trien-2-ol is a chemical compound with the molecular formula C8H7BrO It is a derivative of bicyclo[420]octa-1,3,5-triene, featuring a bromine atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. One common method starts with the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent like dichloromethane at low temperatures to yield 3-bromobicyclo[4.2.0]octa-1,3,5-triene. The brominated product is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in solvents like dichloromethane or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-bromobicyclo[4.2.0]octa-1,3,5-trien-2-one.
Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-trien-2-ol.
Substitution: Formation of 3-substituted bicyclo[4.2.0]octa-1,3,5-trien-2-ol derivatives.
科学的研究の応用
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Bromobenzocyclobutene
- 4-Bromo-1,2-dihydrobenzocyclobutene
Uniqueness
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol is unique due to its bicyclic structure and the presence of both bromine and hydroxyl functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C8H7BrO |
|---|---|
分子量 |
199.04 g/mol |
IUPAC名 |
3-bromobicyclo[4.2.0]octa-1(6),2,4-trien-2-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-5-1-3-6(5)8(7)10/h2,4,10H,1,3H2 |
InChIキー |
PBPOXXCHCSHEAM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
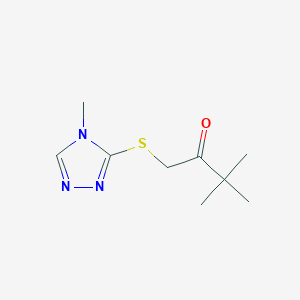
![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)
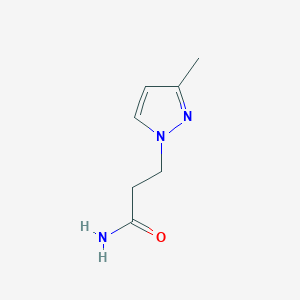
![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
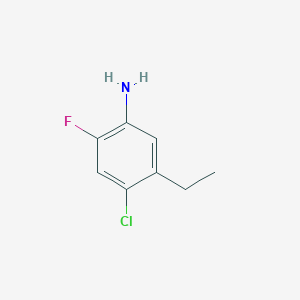
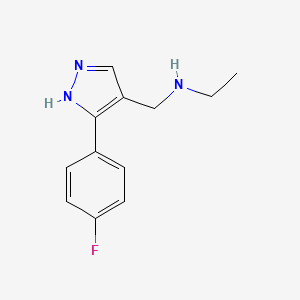
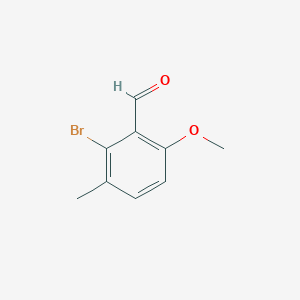
![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
